molecular formula C14H9N3O3 B185604 N-(4-cyanophenyl)-2-nitrobenzamide CAS No. 95202-37-2

N-(4-cyanophenyl)-2-nitrobenzamide

Cat. No.: B185604
CAS No.: 95202-37-2
M. Wt: 267.24 g/mol
InChI Key: VSAWIOIBVHRRKX-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-nitrobenzamide (CAS: 95202-37-2) is a benzamide derivative characterized by a nitro group at the ortho-position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide linkage. Its molecular formula is C₁₄H₉N₃O₃, with an average mass of 267.244 g/mol and a monoisotopic mass of 267.064391 g/mol . The compound’s structure (Fig. 1) features intramolecular electronic effects due to the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which influence its reactivity, solubility, and crystallographic packing .

Properties

CAS No.

95202-37-2

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18)

InChI Key

VSAWIOIBVHRRKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

The following table summarizes key structural analogs of N-(4-cyanophenyl)-2-nitrobenzamide, highlighting differences in substituents and their physicochemical impacts:

Compound Name Substituents (Benzamide Ring) Substituents (Amide-Linked Group) Key Properties/Applications Reference
This compound 2-NO₂ 4-CN (phenyl) High polarity; potential intermediate in drug synthesis
N-(4-Cyanophenyl)-2,6-difluorobenzamide 2,6-F 4-CN (phenyl) Enhanced halogen bonding; crystallographic stability
N-(2-Nitrophenyl)-4-bromo-benzamide (I) 4-Br 2-NO₂ (phenyl) Asymmetric unit with two molecules; bromine enhances molecular weight
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 2-NO₂ 5-Ethyl-thiadiazole Bioactive thiadiazole core; used in quality control assays
N-(3-Methylbut-2-en-1-yl)-2-nitro-N-phenylbenzamide (1zz) 2-NO₂ N-Phenyl + prenyl chain Low melting point (62–64 °C); wax-like solid

Structural and Crystallographic Comparisons

  • This compound vs. N-(4-Cyanophenyl)-2,6-difluorobenzamide: The fluorinated analog (2,6-F substitution) exhibits a shorter acetylene bond (1.162 Å) in its prop-2-ynyl variant compared to the nitro-cyano derivative, which lacks significant non-covalent interactions in its crystal lattice . The nitro group in the title compound facilitates stronger hydrogen bonding (N–H⋯O), whereas fluorine substituents promote C–H⋯F interactions .
  • N-(2-Nitrophenyl)-4-bromo-benzamide (I) :
    This brominated analog crystallizes with two molecules per asymmetric unit , unlike the title compound’s single-molecule packing. The bromine atom increases steric bulk, affecting solubility in polar solvents .

Spectroscopic and Analytical Comparisons

  • ¹H NMR Shifts: The cyano group in this compound deshields adjacent protons, resulting in aromatic signals near δ 7.8–8.1 ppm . Prenyl chain substituents (e.g., in compound 1zz) introduce allylic protons at δ 1.3–2.6 ppm .
  • Mass Spectrometry :
    • The title compound exhibits a molecular ion peak at m/z 267.06 (M+H⁺), while thiadiazole derivatives (e.g., from ) show fragmentation patterns consistent with sulfur-containing heterocycles .

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